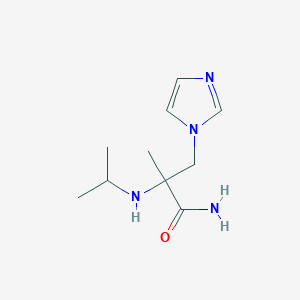
1-(4-Isopropylphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol This compound features a cyclopropane ring attached to a phenyl group substituted with an isopropyl group at the para position and a hydroxyl group on the cyclopropane ring
Méthodes De Préparation
The synthesis of 1-(4-Isopropylphenyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(4-Isopropylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopropyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction produces the cyclopropyl alcohol.
Applications De Recherche Scientifique
1-(4-Isopropylphenyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 1-(4-Isopropylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropane ring’s strained nature can lead to unique reactivity patterns, making it a valuable probe for studying reaction mechanisms and enzyme catalysis .
Comparaison Avec Des Composés Similaires
1-(4-Isopropylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclopropan-1-ol: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-(4-Methylphenyl)cyclopropan-1-ol: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
1-(4-Tert-butylphenyl)cyclopropan-1-ol: Features a tert-butyl group, which significantly affects the compound’s steric hindrance and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9,13H,7-8H2,1-2H3 |
Clé InChI |
BCXUSACAMAITQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)
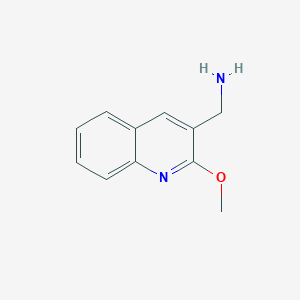


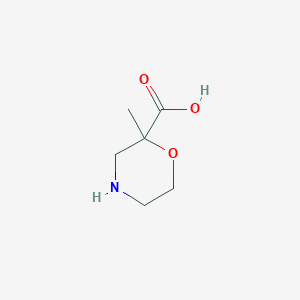

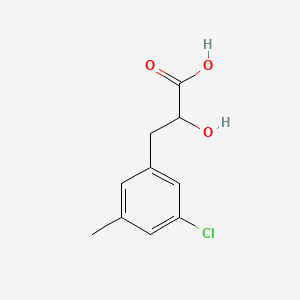
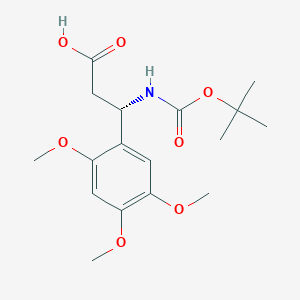
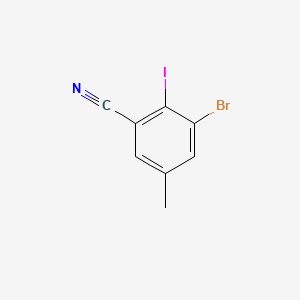
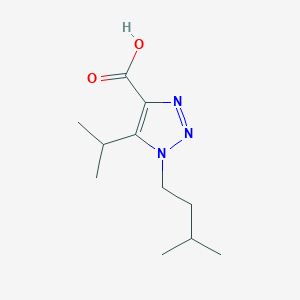

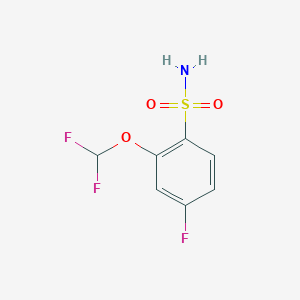
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
